molecular formula C23H17BrClN3O4 B11551183 4-bromo-2-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate

4-bromo-2-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate

Cat. No.: B11551183
M. Wt: 514.8 g/mol
InChI Key: BEJKIKSAMQDRTJ-UVHMKAGCSA-N
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Description

4-bromo-2-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate is a complex organic compound that features a benzene ring substituted with bromine, chlorine, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and condensation reactionsThe final steps involve the formation of the hydrazone and the esterification to form the benzoate ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process would also be a key consideration for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, chlorine, acyl chlorides, hydrazines, and various catalysts. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzene ring .

Scientific Research Applications

4-bromo-2-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H17BrClN3O4

Molecular Weight

514.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H17BrClN3O4/c24-18-8-11-20(32-23(31)16-4-2-1-3-5-16)17(12-18)13-27-28-21(29)14-26-22(30)15-6-9-19(25)10-7-15/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+

InChI Key

BEJKIKSAMQDRTJ-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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